molecular formula C21H37N5O9 B1675806 Lysyl-aspartyl-glutamyl-leucine CAS No. 113516-56-6

Lysyl-aspartyl-glutamyl-leucine

Numéro de catalogue: B1675806
Numéro CAS: 113516-56-6
Poids moléculaire: 503.5 g/mol
Clé InChI: JBFQOLHAGBKPTP-AJNGGQMLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lysyl-aspartyl-glutamyl-leucine retains type II surface membrane proteins in the endoplasmic reticulum.

Applications De Recherche Scientifique

Biotherapeutic Applications

Lysyl-aspartyl-glutamyl-leucine has been identified as a candidate for biotherapeutics, particularly in the context of aminoacyl-tRNA synthetases (AARS). Research indicates that fragments derived from these synthetases exhibit unconventional biological activities beyond their traditional roles in protein synthesis. These fragments can serve as targets for novel treatments across a range of diseases, including:

  • Inflammatory Diseases
  • Hematological Disorders
  • Neurodegenerative Conditions
  • Autoimmune Diseases
  • Cardiovascular Disorders
  • Metabolic Disorders

The discovery and development of these fragments are crucial for creating new diagnostic agents and therapeutic strategies aimed at these conditions .

Case Studies and Research Findings

Several studies have explored the applications of this compound in different contexts:

Table 1: Summary of Research Findings

StudyFocusFindings
BiotherapeuticsIdentified as a target for treating inflammatory and autoimmune diseases.
Protein FragmentsDemonstrated that AARS-derived fragments have therapeutic potential beyond protein synthesis.
Ribosomal TranslationShowed efficient incorporation of unnatural amino acids, including this compound, into peptides.

Virtual Screening Applications

Recent advancements in computational biology have enabled virtual screening techniques to identify bioactive peptides with potential therapeutic benefits. This compound has been included in pharmacophore models to evaluate its efficacy against various targets, leading to the identification of several promising compounds .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural integrity of lysyl-aspartyl-glutamyl-leucine in experimental formulations?

  • Methodological Answer : Utilize mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to verify peptide sequence and purity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy can resolve specific amino acid residues and bonding patterns. Stability studies should include thermal degradation assays and pH-dependent solubility profiles .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for this compound to minimize side reactions?

  • Methodological Answer : Employ orthogonal protecting groups (e.g., Fmoc for lysine and tert-butyl for aspartic/glutamic acids) to prevent unintended deprotection. Monitor coupling efficiency via Kaiser tests and adjust reaction times for glutamyl residues, which are prone to racemization. Post-synthesis, use cleavage cocktails optimized for acid-labile side chains (e.g., TFA with scavengers) .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target receptors (e.g., IL-13Rα2 in glioblastoma models). Cell-based assays, such as fluorescence-activated cell sorting (FACS) with receptor-overexpressing cell lines, can validate target engagement .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the tumor-targeting efficacy of this compound-conjugated toxins in glioblastoma models?

  • Methodological Answer : Use orthotopic xenograft models with IL-13Rα2-positive glioblastoma cells (e.g., U251-MG) to assess toxin delivery. Compare pharmacokinetics (e.g., half-life, tissue distribution) of the conjugate versus unconjugated toxin via radiolabeling or fluorescence imaging. Include control groups with scrambled peptide sequences to confirm specificity .

Q. What strategies can resolve discrepancies in the cytotoxic potency of this compound-modified toxins across different glioblastoma cell lines?

  • Methodological Answer : Perform receptor density quantification (e.g., qPCR, flow cytometry) to correlate IL-13Rα2 expression levels with toxin efficacy. Investigate off-target interactions using proteome-wide affinity pull-down assays. Validate findings in patient-derived primary cell lines to account for tumor heterogeneity .

Q. How can computational modeling predict the interaction dynamics between this compound and its target receptors?

  • Methodological Answer : Apply molecular docking simulations (e.g., AutoDock Vina) to map binding interfaces, prioritizing glutamyl and aspartyl residues for electrostatic interactions. Validate predictions with alanine-scanning mutagenesis of the peptide and receptor, followed by SPR binding assays .

Q. What in vivo models are most appropriate for assessing the therapeutic window of this compound-based therapies?

  • Methodological Answer : Use immunocompetent murine models with syngeneic glioblastoma tumors to evaluate immune response contributions. Monitor toxicity via histopathology of off-target organs (e.g., liver, kidneys). Dose escalation studies should integrate pharmacodynamic biomarkers (e.g., serum cytokine levels) to balance efficacy and safety .

Q. Data Interpretation & Contradiction Analysis

Q. How should researchers address variability in this compound’s stability under physiological conditions?

  • Methodological Answer : Conduct stability studies in simulated biological fluids (e.g., serum, cerebrospinal fluid) using LC-MS to track degradation products. Compare results across buffer systems (pH 5.0–7.4) to identify critical instability thresholds. For translational studies, incorporate stabilizing excipients (e.g., cyclodextrins) .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound cytotoxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50 values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) to compare efficacy across cell lines. For heterogeneous datasets, employ Bayesian hierarchical models to account for inter-study variability .

Propriétés

Numéro CAS

113516-56-6

Formule moléculaire

C21H37N5O9

Poids moléculaire

503.5 g/mol

Nom IUPAC

(2S)-2-[[(2S)-4-carboxy-2-[[3-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]butanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C21H37N5O9/c1-11(2)9-15(21(34)35)26-19(32)13(6-7-16(27)28)24-20(33)14(10-17(29)30)25-18(31)12(23)5-3-4-8-22/h11-15H,3-10,22-23H2,1-2H3,(H,24,33)(H,25,31)(H,26,32)(H,27,28)(H,29,30)(H,34,35)/t12-,13-,14?,15-/m0/s1

Clé InChI

JBFQOLHAGBKPTP-AJNGGQMLSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N

SMILES isomérique

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N

SMILES canonique

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Séquence

KDEL

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

KDEL sequence
Lys-Asp-Glu-Leu
lysyl-aspartyl-glutamyl-leucine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Lysyl-aspartyl-glutamyl-leucine
Lysyl-aspartyl-glutamyl-leucine
Lysyl-aspartyl-glutamyl-leucine
Lysyl-aspartyl-glutamyl-leucine
Lysyl-aspartyl-glutamyl-leucine
Lysyl-aspartyl-glutamyl-leucine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.